Ethyl 2-(2,4,5-trifluorophenyl)acetate
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Overview
Description
Ethyl 2-(2,4,5-trifluorophenyl)acetate is an organic compound with the molecular formula C10H9F3O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with three fluorine atoms at the 2, 4, and 5 positions. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4,5-trifluorophenyl)acetate can be synthesized through the esterification of 2,4,5-trifluorophenylacetic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out under reflux conditions for several hours, and the progress is monitored using thin-layer chromatography (TLC). After completion, the ethanol is distilled off to obtain the desired ester .
Industrial Production Methods
Industrial production of 2,4,5-trifluorophenylacetic acid, a precursor to this compound, involves multiple steps. These include the condensation of 2,4,5-trifluoronitrobenzene with diethyl malonate, followed by hydrolysis, acidification, decarboxylation, and reduction of the nitro group. The final step involves diazotization and fluorination .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: 2,4,5-trifluorophenylacetic acid.
Reduction: 2-(2,4,5-trifluorophenyl)ethanol.
Substitution: Various substituted phenylacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,4,5-trifluorophenyl)acetate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of ethyl 2-(2,4,5-trifluorophenyl)acetate depends on its application. In biological systems, it may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways. The presence of fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,4-difluorophenyl)acetate
- Ethyl 2-(2,5-difluorophenyl)acetate
- Ethyl 2-(3,4,5-trifluorophenyl)acetate
Uniqueness
Ethyl 2-(2,4,5-trifluorophenyl)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other fluorinated phenylacetic acid derivatives .
Properties
IUPAC Name |
ethyl 2-(2,4,5-trifluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-10(14)4-6-3-8(12)9(13)5-7(6)11/h3,5H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCOSMGZZNULDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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